Efonidipine hydrochloride ethanolate is a novel dihydropyridine derivative classified as a calcium antagonist. [] Its chemical structure is unique as it exists as a solvate, specifically an equimolar adduct of ethanol and efonidipine hydrochloride. [] This characteristic makes it one of the few solvate compounds marketed as a pharmaceutical drug. [] Efonidipine hydrochloride ethanolate exhibits a potent antihypertensive effect and has been studied in patients with various types of hypertension. []
Efonidipine hydrochloride monoethanolate is derived from the modification of existing calcium channel blockers. It falls under the category of organic compounds, specifically benzenoids, and is classified as a member of the dihydropyridine class of calcium channel blockers. Its molecular formula is with a molecular weight of approximately 631.7 g/mol .
The synthesis of efonidipine hydrochloride monoethanolate involves several chemical reactions, typically starting from simpler organic precursors. The process may include:
Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure purity .
The molecular structure of efonidipine hydrochloride monoethanolate features a complex arrangement that includes:
The compound has been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structural integrity .
Efonidipine hydrochloride monoethanolate undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding the drug's efficacy and safety profile.
Efonidipine hydrochloride monoethanolate functions by blocking T-type and L-type calcium channels located in vascular smooth muscle and cardiac tissues. This dual inhibition leads to:
Pharmacokinetic studies reveal that peak plasma concentrations occur within 1.5 to 3.67 hours post-administration, with a half-life ranging from 2.15 to 6.85 hours .
Efonidipine hydrochloride monoethanolate exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic application .
Efonidipine hydrochloride monoethanolate is primarily used in clinical settings for managing hypertension due to its unique mechanism of action that targets both types of calcium channels. Additionally, ongoing research explores its potential in nephroprotection and other cardiovascular applications, highlighting its versatility as a therapeutic agent .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: